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Compound of Interest

Compound Name: ON 108600

Cat. No.: B10833152

An in-depth analysis of the multi-kinase inhibitor ON 108600 reveals a promising therapeutic
window, positioning it as a compelling candidate for further oncological investigation. This guide
provides a comparative assessment of its therapeutic index against other kinase inhibitors
targeting similar pathways, supported by available preclinical and clinical data. The information
is intended for researchers, scientists, and drug development professionals.

ON 108600 is a novel multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and
NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase
1 (DYRK1).[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis
in cancer cells, with notable efficacy in models of triple-negative breast cancer (TNBC),
including chemotherapy-resistant and cancer stem cell populations. This targeted approach
suggests the potential for a favorable therapeutic index, a critical measure of a drug's safety, by
maximizing efficacy against cancer cells while minimizing toxicity to normal tissues.

Comparative Analysis of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, typically defined as the
ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for
50% of the population (LD50) to the dose that produces a clinically desired or effective
response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin
of safety.

While specific LD50 and ED50 values for ON 108600 are not publicly available, preclinical
studies have demonstrated its potent anti-tumor activity at well-tolerated doses. This guide
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compiles available data for ON 108600 and compares it with other inhibitors targeting CK2,
TNIK, and DYRK1.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b10833152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10833152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Therapeutic

Available

Available

Drug Drug Class Efficacy Data Toxicity Data
Target(s)
(ED50) (LD50/TD50)
o Effective in )
Multi-kinase CK2, TNIK, Data not publicly
ON 108600 o TNBC xenograft )
inhibitor DYRK1 available
models
Dose-dependent
Generally well-
tumor growth )
CX-4945 S T tolerated in
o ] CK2 inhibitor CK2, DYRK1A inhibition in o
(Silmitasertib) ) Phase I/1l clinical
various xenograft )
trials.[3]
models.[2]
Demonstrated
anti-tumor effect Found to be safe
] in preclinical and well-
Peptide-based ]
CIGB-300 o CK2 models and early  tolerated in
CK2 inhibitor o ) o
clinical trials for Phase I/ll clinical
cervical cancer. trials.[5]
[4]
Showed potential
anti-fibrotic and
. Manageable
anti-inflammatory
. ) safety and
Rentosertib S effects in a B ]
TNIK inhibitor TNIK ) tolerability profile
(INS018_055) Phase lla trial for ]
o ) in clinical trials.
idiopathic
[618]
pulmonary
fibrosis.[6][7]
Effective in Oral LD50 in
Anthelmintic, various cancer mice: 620 mg/kg;
Mebendazole repurposed as TNIK, Tubulin xenograft models  Oral LD50 in
TNIK inhibitor at doses of 25-50 rats: 714 mg/kg.
mg/kg.[9][10][11]  [1][12][13]
NCB-0846 TNIK inhibitor TNIK Suppressed Preclinical

tumor growth in

colorectal cancer

toxicology data

suggests

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://pubmed.ncbi.nlm.nih.gov/21755459/
https://www.targetedonc.com/view/phase-1-2-trial-of-silmitasertib-in-sarcoma-and-brain-tumors-to-proceed
https://pubmed.ncbi.nlm.nih.gov/30318085/
https://www.researchgate.net/publication/283822169_CIGB-300_A_Promising_Anti-Casein_Kinase_2_CK2_Peptide_for_Cancer_Targeted_Therapy
https://insilico.com/tpost/tnrecuxsc1-insilico-announces-nature-medicine-publi
https://www.prnewswire.com/news-releases/insilico-medicine-announces-nature-medicine-publication-of-phase-iia-results-evaluating-rentosertib-the-novel-tnik-inhibitor-for-idiopathic-pulmonary-fibrosis-ipf-discovered-and-designed-with-a-pioneering-ai-approach-302472070.html
https://insilico.com/tpost/tnrecuxsc1-insilico-announces-nature-medicine-publi
https://insilico.com/pipeline_target_targetx
https://www.oncotarget.com/article/11851/text/
https://iris.unibs.it/retrieve/handle/11379/526688/135730/mebendazolo.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820236/
https://go.drugbank.com/drugs/DB00643
https://www.spectrumchemical.com/media/sds/ME102_AGHS.pdf
https://s3-us-west-2.amazonaws.com/drugbank/msds/DB00643.pdf?1265922746
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10833152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

xenograft potential
models.[14] hepatotoxicity.
[15][16]

Experimental Protocols

The determination of a drug's therapeutic index relies on rigorous preclinical testing. Below are

generalized methodologies for key experiments cited in this guide.

Determination of ED50 in Xenograft Models

The effective dose 50 (ED50) is typically determined using animal models, most commonly

immunodeficient mice bearing human tumor xenografts.

Workflow for ED50 Determination in Xenograft Models
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Caption: Workflow for determining the effective dose 50 (ED50) in a xenograft mouse model.
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Protocol:

¢ Cell Culture and Implantation: Human cancer cell lines are cultured in vitro and then
implanted, typically subcutaneously, into immunocompromised mice.

e Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are
randomized into various treatment groups, including a vehicle control group and several
dose-level groups for the test compound.

» Drug Administration: The drug is administered according to a specified schedule and route
(e.g., oral gavage, intraperitoneal injection).

e Monitoring: Tumor volume and the body weight of the mice are measured regularly
throughout the study.

o Data Analysis: At the end of the study, the percentage of tumor growth inhibition for each
dose group is calculated relative to the control group. This data is used to generate a dose-
response curve, from which the ED50 (the dose that causes 50% tumor growth inhibition) is
determined.

Determination of LD50 (Acute Toxicity)

The lethal dose 50 (LD50) is a measure of the acute toxicity of a substance. It is determined by
administering the substance to a group of animals and observing the mortality rate over a
specified period.

Workflow for LD50 Determination
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Caption: General workflow for the determination of the lethal dose 50 (LD50).

Protocol:

+ Animal Selection and Grouping: Healthy, young adult animals of a specific species and strain
(e.g., mice or rats) are divided into several groups.
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« Dose Administration: Each group is administered a different dose of the test substance,
typically via the intended clinical route of administration (e.g., oral). A control group receives
the vehicle.

* Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity
and mortality.

+ Data Analysis: The number of deaths in each dose group is recorded, and statistical methods
(such as probit analysis) are used to calculate the LD50 value.

Signaling Pathways and Mechanism of Action

ON 108600 exerts its anti-cancer effects by inhibiting key kinases involved in cell proliferation,
survival, and stress response pathways.

Simplified Signaling Pathway of ON 108600 Targets
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Caption: Simplified signaling pathways affected by the inhibition of ON 108600 targets.
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The inhibition of CK2 by ON 108600 can disrupt the PI3K/Akt signaling pathway, which is
crucial for cell survival. TNIK is a key component of the Wnt/B-catenin signaling pathway, which
is often dysregulated in cancer and is important for cancer stem cell maintenance. DYRK1
kinases are involved in the regulation of the cell cycle and other cellular processes. By
simultaneously targeting these kinases, ON 108600 can induce a multi-pronged attack on
cancer cells, leading to apoptosis and cell cycle arrest.

In conclusion, while a definitive therapeutic index for ON 108600 awaits the public release of
comprehensive preclinical toxicology and efficacy data, the available information suggests a
promising safety and efficacy profile. Its multi-targeted approach offers the potential for
significant anti-tumor activity at doses that are well-tolerated in preclinical models. Further
studies are warranted to fully elucidate its therapeutic window and clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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